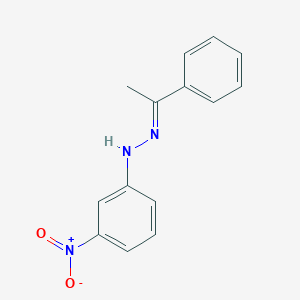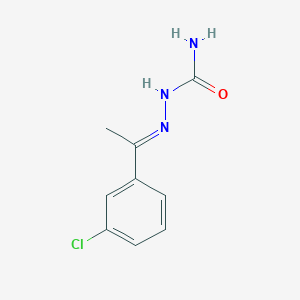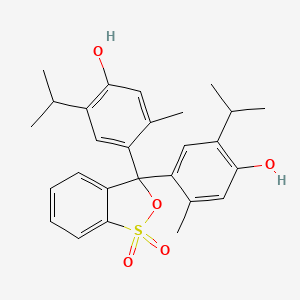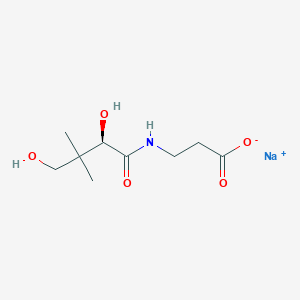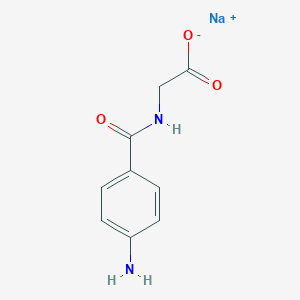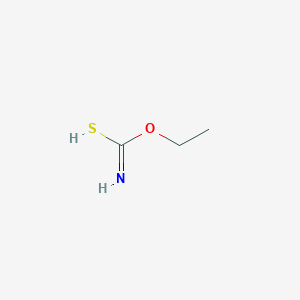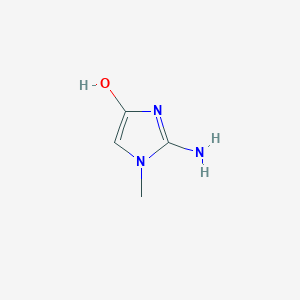
2-amino-1-methyl-1H-imidazol-4-ol
Descripción general
Descripción
“2-amino-1-methyl-1H-imidazol-4-ol” is a compound with the molecular formula C4H7N3O . It has a molecular weight of 113.12 g/mol . The IUPAC name for this compound is 2-amino-1-methylimidazol-4-ol .
Synthesis Analysis
Efforts were taken to synthesize and characterize 2-amino-1-methyl-1H-imidazole-4 (5H)-one derivatives through a four-step reaction . The achieved compounds in remarkable yield have been characterized through standard analytical techniques such as FTIR, LC-MS, NMR, HRMS, and elemental analysis .Molecular Structure Analysis
The compound has a unique structure with two nitrogen atoms, one of which bears a hydrogen atom . The InChI string representation of the compound is InChI=1S/C4H7N3O/c1-7-2-3 (8)6-4 (7)5/h2,8H,1H3, (H2,5,6) .Chemical Reactions Analysis
The compound is part of a class of compounds known as G protein-coupled receptors (GPCR) . In the mechanism, stimulation of phosphoinositide 3-kinase (PI3K) and Akt (protein kinase B) is a general reaction activated by a series of membrane-bound receptors such as GPCR .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 64.1 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 .Aplicaciones Científicas De Investigación
Formation and Role in Advanced Glycation End-Products
2-Amino-1-methyl-1H-imidazol-4-ol (hereafter referred to by its full name) plays a role in the formation of various advanced glycation end-products. These products are associated with complications in diabetes and neurodegenerative diseases. In foodstuffs and beverages, it forms during processing, cooking, and prolonged storage. Studies also highlight its role in degenerative tissue changes and potential anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).
Role in Medicinal Chemistry
The compound is an integral part of the structure of novel antiangiogenic agents, such as KR-31831. Its metabolism and the formation of metabolites have been studied extensively, indicating its significance in the development of new medicinal compounds (Kim et al., 2005).
Prebiotic Chemistry and Catalysis
This compound is significant in prebiotic chemistry, particularly in the synthesis of oligonucleotides and other polymers. Its formation under primitive earth conditions offers insights into the chemical evolution of life (Oró et al., 2004).
Synthesis and Biological Activity
Various synthesis methods have been developed for related imidazole compounds, indicating the importance of these structures in chemistry and biology. These methods also shed light on the biological activities and potential applications of these compounds (Mao Xue-rong, 2010).
Direcciones Futuras
The compound and its derivatives have shown potential in the development of new drugs . Based on the best binding affinity, in vitro relative % activity and IC50 values, certain compounds were screened for further preclinical studies in animal model evaluations . This suggests potential future directions in drug development and therapeutic applications.
Propiedades
IUPAC Name |
2-amino-1-methylimidazol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2,8H,1H3,(H2,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXYOFGSUFEOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60901004 | |
| Record name | NoName_52 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60901004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-1-methyl-1H-imidazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



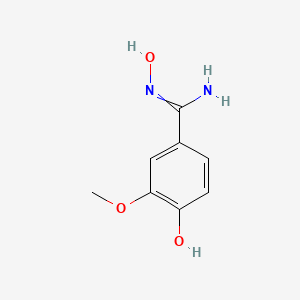
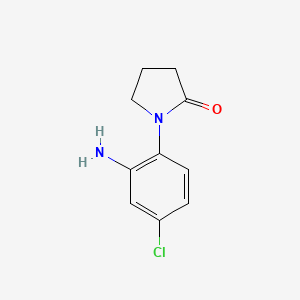
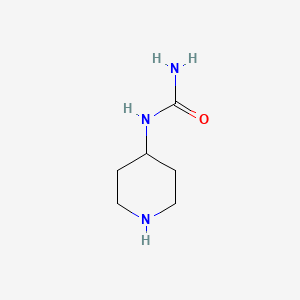
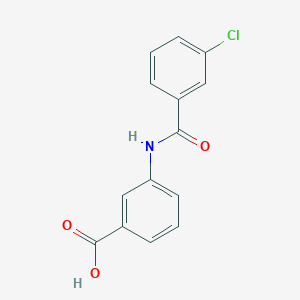
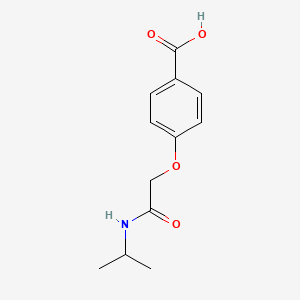
![1-[(4-Bromophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7806774.png)
